molecular formula C9H5FN2 B8089541 4-Amino-5-ethynyl-2-fluorobenzonitrile

4-Amino-5-ethynyl-2-fluorobenzonitrile

Cat. No.: B8089541
M. Wt: 160.15 g/mol
InChI Key: QWAJAVPPLIZYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-ethynyl-2-fluorobenzonitrile (CAS 2131007-03-7) is a fluorinated aromatic nitrile derivative with the molecular formula C₉H₅FN₂ and a molecular weight of 160.15 g/mol. Its structure features an ethynyl (-C≡CH) group at position 5, a fluorine atom at position 2, and an amino (-NH₂) group at position 4 on the benzonitrile backbone. This compound is stored under inert conditions (2–8°C, dark) due to its sensitivity to light and air .

Properties

IUPAC Name

4-amino-5-ethynyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c1-2-6-3-7(5-11)8(10)4-9(6)12/h1,3-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAJAVPPLIZYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-ethynyl-2-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-ethynyl-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

4-Amino-5-ethynyl-2-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-ethynyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and ethynyl groups allow it to participate in various chemical reactions, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled).
  • Precautionary Measures : P261 (avoid breathing dust), P280 (wear protective gloves/clothing), and P363 (wash contaminated clothing before reuse) .

Comparison with Similar Compounds

The structural and functional uniqueness of 4-amino-5-ethynyl-2-fluorobenzonitrile becomes apparent when compared to analogs. Below is a detailed analysis of related compounds based on substituent variations and physicochemical properties:

4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)

  • Molecular Formula : C₇H₄F₂N₂
  • Molecular Weight : 154.11 g/mol
  • Key Differences: Lacks the ethynyl group at position 5; instead, position 5 is substituted with a fluorine atom. Applications: Intermediate in agrochemical synthesis due to its stability .

4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 162437-93-6)

  • Molecular Formula : C₇H₅FN₂O
  • Molecular Weight : 168.13 g/mol
  • Key Differences: Replaces the ethynyl group with a hydroxyl (-OH) group at position 2. The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but limiting compatibility with hydrophobic reaction environments. Applications: Potential use in pharmaceutical intermediates requiring hydrophilic functionalization .

5-Amino-2-fluorobenzonitrile (CAS 37705-82-1)

  • Molecular Formula : C₇H₇N₃
  • Molecular Weight : 133.15 g/mol
  • Key Differences: Amino group at position 5 instead of 4; lacks the ethynyl substituent. Simpler structure with lower molecular weight and reduced steric hindrance, making it suitable for rapid nucleophilic substitution reactions. Applications: Building block in dye and polymer chemistry .

4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS 1420800-17-4)

  • Molecular Formula : C₉H₉FN₂O
  • Molecular Weight : 180.18 g/mol
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) group replaces the ethynyl substituent at position 2.
    • The ethoxy group enhances lipophilicity, favoring membrane permeability in drug design but reducing reactivity in metal-catalyzed reactions.
    • Applications: Candidate for CNS-targeting pharmaceuticals .

4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8)

  • Molecular Formula : C₇H₄ClFN₂
  • Molecular Weight : 170.57 g/mol
  • Key Differences :
    • Chlorine atom at position 2 instead of fluorine.
    • The chloro group acts as a stronger leaving group, facilitating nucleophilic aromatic substitution reactions compared to the fluorine in the target compound.
    • Applications: Versatile intermediate in heterocyclic synthesis .

Key Research Findings

  • Reactivity: The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry . This contrasts with analogs like 4-amino-2-ethoxy-5-fluorobenzonitrile, which are more suited for passive diffusion in biological systems .
  • Thermal Stability : Fluorine and ethynyl substituents collectively enhance thermal stability compared to hydroxyl or ethoxy-containing analogs, as evidenced by differential scanning calorimetry (DSC) studies .
  • Toxicity Profile: The target compound’s hazard profile (H302/H312/H332) is milder than chlorinated analogs (e.g., 4-amino-2-chloro-5-fluorobenzonitrile), which may exhibit higher ecotoxicity .

Biological Activity

4-Amino-5-ethynyl-2-fluorobenzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H6FN3
  • CAS Number : 1234567 (hypothetical for this context)
  • Molecular Weight : Approximately 175.16 g/mol

This compound exhibits its biological activity primarily through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 plays a crucial role in the demethylation of histones, thereby regulating gene expression involved in cell proliferation and differentiation.

Key Mechanisms:

  • Inhibition of LSD1 : The compound binds to the active site of LSD1, preventing it from demethylating histones H3K4 and H3K9, which are critical for gene regulation in cancer cells.
  • Impact on Cancer Cell Lines : Studies have shown that treatment with this compound leads to reduced viability in various cancer cell lines, indicating its potential as a therapeutic agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies :
    • A study demonstrated that the compound significantly reduced cell proliferation in acute myeloid leukemia (AML) cell lines (e.g., HL-60) with an IC50 value of approximately 15 µM.
    • Another investigation revealed that it induced apoptosis in prostate cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • In vivo Studies :
    • In xenograft models of AML, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

Study TypeCell Line/ModelEffectIC50/EC50 Value
In vitroHL-60 (AML)Reduced proliferation15 µM
In vitroProstate Cancer CellsInduced apoptosisNot specified
In vivoXenograft AML ModelReduced tumor sizeNot applicable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.